Ageladine A

作用机制

生化分析

Biochemical Properties

Ageladine A has been shown to exhibit matrix metalloproteinase (MMP) inhibitory properties . This means that this compound can interact with and inhibit the activity of MMPs, a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis .

Cellular Effects

In addition to its MMP inhibitory properties, this compound also exhibits antiangiogenic activity . This means that this compound can inhibit the formation of new blood vessels, a process that is often hijacked by cancer cells to ensure their growth and survival .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level by binding to MMPs and inhibiting their activity . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. These studies have shown that this compound is stable and does not degrade over time . Furthermore, long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While low doses of this compound have been shown to inhibit MMP activity and angiogenesis, high doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

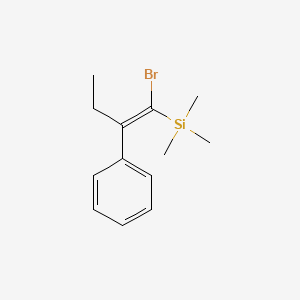

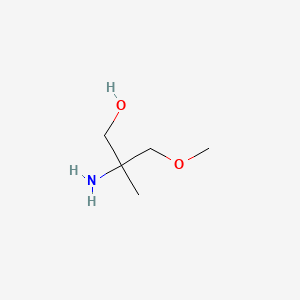

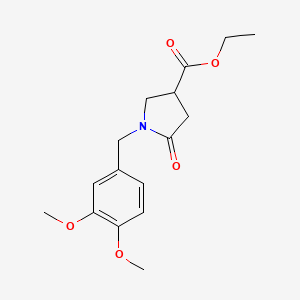

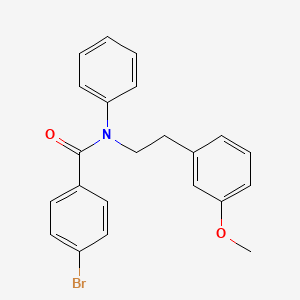

准备方法

化学反应分析

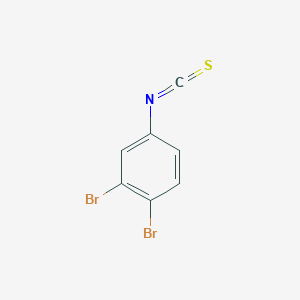

艾格拉丁A会发生各种化学反应,包括:

氧化: 这种反应可以通过二氧化锰等试剂促进。

还原: 可以使用硼氢化钠等常见的还原剂。

取代: 卤化反应很常见,因为其结构中存在溴.

从这些反应中形成的主要产物取决于所用试剂和具体条件。例如,氧化可能会产生不同的溴化衍生物。

科学研究应用

艾格拉丁A具有广泛的科学研究应用:

化学: 由于其pH依赖性荧光特性而用作荧光染料.

生物学: 用于海洋生物和哺乳动物细胞的活体成像.

医学: 研究其作为抗血管生成剂和基质金属蛋白酶抑制剂的潜力.

工业: 用于开发新型荧光探针和染料.

相似化合物的比较

艾格拉丁A因其溴吡咯结构和pH依赖性荧光而具有独特性。类似的化合物包括从海洋海绵中分离出来的其他溴吡咯生物碱,例如:

Oroidin: 另一种具有抗菌特性的溴吡咯生物碱。

Sceptrin: 以其抗炎和抗菌活性而闻名.

这些化合物在结构上具有相似性,但在具体的生物活性和应用方面有所不同。

属性

IUPAC Name |

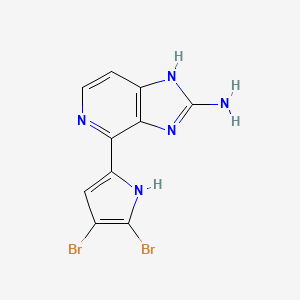

4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N5/c11-4-3-6(15-9(4)12)7-8-5(1-2-14-7)16-10(13)17-8/h1-3,15H,(H3,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKGJAQGTQLMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC(=N2)N)C3=CC(=C(N3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643020-13-7 | |

| Record name | Ageladine A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

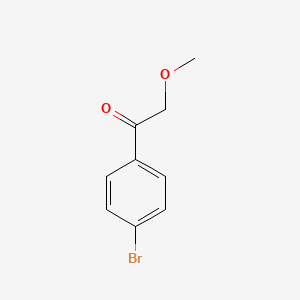

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ageladine A and where is it found?

A1: this compound is a bromopyrrole imidazole alkaloid first isolated from the marine sponge Agelas nakamurai [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H7Br2N5, and its molecular weight is 345.01 g/mol [].

Q3: Can you describe the key structural features of this compound?

A3: this compound features a tricyclic heteroaromatic system consisting of a pyridine ring fused with an imidazole ring and further substituted with a dibrominated pyrrole ring at the 4-position. An amino group is present at the 2-position of the imidazopyridine moiety [].

Q4: What is the significance of the bromine atoms in this compound's structure?

A4: Structure-activity relationship (SAR) studies have demonstrated that the bromine atoms, particularly the one at the 4-position of the pyrrole ring, are crucial for the matrix metalloproteinase (MMP)-12 inhibitory activity of this compound [, ]. Replacing the bromine atoms with other halogens or removing them altogether leads to a significant decrease or complete loss of activity [].

Q5: What are the primary biological activities reported for this compound?

A5: this compound is best known for its matrix metalloproteinase (MMP) inhibitory properties, particularly against MMP-12, and its anti-angiogenic activity [, ]. It has also been investigated for potential antitumor effects [].

Q6: How does this compound exert its anti-angiogenic effect?

A6: While the exact mechanism of this compound's anti-angiogenic activity is not fully elucidated, it has been suggested that its MMP inhibitory activity plays a role []. MMPs are enzymes involved in the breakdown of extracellular matrix components, a crucial process during angiogenesis (formation of new blood vessels) [].

Q7: Are there any synthetic routes available for this compound?

A7: Yes, several total synthesis approaches for this compound have been reported, utilizing various strategies. Some of the key reactions employed include the Pictet-Spengler condensation [, ], 6π-electrocyclization [, ], and Suzuki-Miyaura coupling [, ] for constructing the tricyclic core of the molecule.

Q8: Have any this compound derivatives been synthesized and studied?

A8: Yes, numerous this compound analogs have been synthesized to explore the structure-activity relationships and potentially enhance its biological activity. These modifications often involve variations in the substituents on the pyrrole, imidazole, or pyridine rings [, , , ].

Q9: What structural modifications have been explored to enhance this compound's activity?

A9: Researchers have explored various modifications, including replacing the pyrrole ring with an imidazole ring [], introducing different halogen atoms at the 2-position of the pyrrole ring [], and incorporating diverse substituents on the pyridine ring []. These modifications have resulted in analogs with varying degrees of MMP-12 inhibitory activity, some even surpassing the potency of the natural product [].

Q10: What is the significance of the pH sensitivity of this compound?

A10: this compound exhibits pH-dependent fluorescence, with its fluorescence intensity increasing in acidic environments []. This property has led to its application as a pH-sensitive dye for live-cell imaging and studying physiological processes related to pH changes, such as apoptosis and hypoxia [, ].

Q11: Can this compound be used for live-cell imaging?

A11: Yes, this compound and its derivatives have shown promise as fluorescent probes for live-cell imaging [, ]. Their ability to permeate cell membranes and accumulate in acidic compartments, such as lysosomes, makes them valuable tools for visualizing cellular processes and structures [, ].

Q12: What types of organisms have been studied using this compound for live imaging?

A12: this compound has been successfully employed for live imaging in various organisms, including mammalian cells [, ], marine flatworms (Macrostomum lignano) [, ], jellyfish (Nausithoe werneri) [], sea anemones (Metridium senile) [], and crustaceans [].

Q13: Has this compound been found to be a substrate for multidrug resistance transporters?

A13: Research suggests that this compound is not a substrate for multidrug resistance transporters like MDR1 and MRP1 [, ]. This characteristic is advantageous for its use as a fluorescent dye in live-cell imaging, as it allows for longer staining of living organisms without being actively pumped out of the cells [].

Q14: What are the potential applications of this compound in understanding photosynthesis?

A14: this compound's fluorescence properties and its presence in sponges, which often host photosynthetic symbionts, have led to investigations into its potential role in photosynthesis [, ]. Studies have shown that this compound can influence the photosynthesis of various microalgal species, with effects ranging from enhancement to inhibition depending on the species and light conditions [, ].

Q15: What is the potential of this compound in antitumor therapy?

A15: this compound derivatives have shown potential as STAT3 inhibitors []. The STAT3 signaling pathway is frequently dysregulated in cancer, contributing to tumor growth, proliferation, and survival. Targeting STAT3 with this compound derivatives has shown promising antitumor effects in both in vitro and in vivo models [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)